Target Engagement Gap Relative to Pyrimidine-Pyrrolidine ACC Inhibitors
The broader pyrimidine-substituted pyrrolidine derivative class—exemplified by compounds in US Patent 8,962,641—has been characterized as acetyl-CoA carboxylase (ACC) inhibitors with defined structure-activity relationships [1]. However, N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-phenylbutanamide is not explicitly claimed, exemplified, or biologically evaluated in this patent family or in any other publicly accessible patent document indexed through 2026 [1]. Its 4,6-dimethyl substitution pattern on the pyrimidine ring differs from the exemplified ACC inhibitors, which predominantly feature mono-substituted or fused-ring variants at these positions [1]. Consequently, no quantitative ACC inhibition data (IC50, Ki) exists in the public domain for this compound.
| Evidence Dimension | ACC1/ACC2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | US8962641 exemplified compounds: IC50 values range 5 nM–2.8 μM across ACC1 and ACC2 isoforms (whole-cell and biochemical assays) [1] |
| Quantified Difference | Cannot be calculated: target compound has no disclosed ACC activity data |
| Conditions | Biochemical enzyme inhibition and cellular fatty acid synthesis assays (HepG2 cells) [1] |
Why This Matters
Without target engagement data, the compound cannot be positioned against ACC inhibitor leads, and procurement for ACC-focused programs carries unquantifiable risk.
- [1] Fleck, M., Heimann, A., Heine, N., et al. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. Issued February 24, 2015. Assigned to Boehringer Ingelheim International GmbH. View Source
